molecular formula C22H24N2O5S B1228914 N-(2,3-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

N-(2,3-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

Cat. No. B1228914
M. Wt: 428.5 g/mol
InChI Key: IVAPURSBEFYBCS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Metabolism and Disposition Studies

  • Metabolism in Humans : N-(2,3-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide, under the developmental name SB-649868, was studied for its metabolism in humans. The elimination process primarily occurred via feces, with a significant presence of slowly cleared metabolites in the plasma (Renzulli et al., 2011).

Anticonvulsant Activity

  • Potency Against Seizures : Investigations into 4-amino-N-(2,6-dimethylphenyl)benzamide revealed effective anticonvulsant properties in animal models, particularly against maximal electroshock (MES) induced seizures (Robertson et al., 1987).
  • Comparative Anticonvulsant Efficacy : Studies on 4-amino-N-(2,6-dimethylphenyl)benzamide derivatives found them to be superior to phenytoin in the maximal electroshock seizure test, although inactive in other seizure models (Lambert et al., 1995).

Dopamine Receptor Ligands

  • Dopamine D(3) Receptor Affinity : Structural modifications of similar compounds led to the identification of derivatives with moderate to high affinity for the D(3) dopamine receptor, providing insights into potential therapeutic applications for dopamine-related disorders (Leopoldo et al., 2002).

Molecular Structure and Interactions

  • Molecular Structure Analysis : New derivatives of triflamide were synthesized, and their molecular structure was analyzed, revealing insights into hydrogen bonding and the formation of supramolecular structures (Chipanina et al., 2020).

Enzyme Inhibition Studies

  • Inhibition of Carbonic Anhydrases : Certain aromatic sulfonamide compounds, including morpholinyl derivatives, exhibited nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes (Supuran et al., 2013).

Antimicrobial and Antioxidant Activity

  • Antimicrobial and Antioxidant Screening : A series of benzene sulfonamide derivatives were synthesized and displayed significant activity against acetylcholinesterase enzyme, along with notable antioxidant properties (Fatima et al., 2013).

properties

Product Name

N-(2,3-dimethylphenyl)-3-methyl-5-(4-morpholinylsulfonyl)-2-benzofurancarboxamide

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-methyl-5-morpholin-4-ylsulfonyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H24N2O5S/c1-14-5-4-6-19(15(14)2)23-22(25)21-16(3)18-13-17(7-8-20(18)29-21)30(26,27)24-9-11-28-12-10-24/h4-8,13H,9-12H2,1-3H3,(H,23,25)

InChI Key

IVAPURSBEFYBCS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)S(=O)(=O)N4CCOCC4)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(O2)C=CC(=C3)S(=O)(=O)N4CCOCC4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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